3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic structure, and is substituted with chlorinated and methoxylated phenyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorinated and methoxylated phenyl groups: This step often involves electrophilic aromatic substitution reactions using reagents such as chlorinating agents and methoxylating agents.
Carbamoylation and carboxylation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield alde
Properties
Molecular Formula |
C22H19ClN4O5 |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
3-[(3-chloro-4-methoxyphenyl)carbamoyl]-7-(2-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C22H19ClN4O5/c1-31-18-6-4-3-5-13(18)17-10-16(22(29)30)26-20-14(11-24-27(17)20)21(28)25-12-7-8-19(32-2)15(23)9-12/h3-11,17,26H,1-2H3,(H,25,28)(H,29,30) |
InChI Key |
NUADRWWXALYFGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=CC=C4OC)C(=O)O)Cl |
Origin of Product |
United States |
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